Methyl 4-amino-3-ethynylbenzoate
Description
Methyl 4-amino-3-ethynylbenzoate is a synthetically derived benzoate ester featuring an amino group at the 4-position and an ethynyl (-C≡CH) moiety at the 3-position of the benzene ring. This compound is synthesized via a desilylation reaction, where tetrabutylammonium fluoride removes the trimethylsilyl (TMS) protecting group from methyl 4-amino-3-trimethylsilylethynylbenzoate, yielding the terminal alkyne . Its molecular formula is C₁₀H₉NO₂, with the ethynyl group conferring unique reactivity for further functionalization, such as click chemistry applications.
Notably, this compound serves as a precursor in the synthesis of IκB kinase inhibitors, which are critical for modulating inflammatory pathways in osteoarthritis treatment . The ethynyl group enhances its utility in targeted drug design by enabling site-specific modifications.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 4-amino-3-ethynylbenzoate |
InChI |
InChI=1S/C10H9NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,11H2,2H3 |
InChI Key |
RXFUCYXUJDBPLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of methyl 4-amino-3-ethynylbenzoate are influenced by its substituents. Below is a comparative analysis with analogous compounds:
Table 1: Key Features of this compound and Analogues
*Similarity scores based on structural alignment algorithms .
Key Differentiators
Ethynyl vs. Alkyl/Amino Substituents: The ethynyl group in this compound provides a rigid, linear geometry and a reactive site for Huisgen cycloaddition (click chemistry), unlike methyl or ethylamino substituents in analogues. This enhances its versatility in bioconjugation and drug-targeting strategies . In contrast, Ethyl 4-amino-3-methylbenzoate (CAS 7153-22-2) features a methyl group at position 3, which reduces steric hindrance but limits further functionalization .
Ester Group (Methyl vs.
Biological Activity: this compound is tailored for kinase inhibition, while Ethyl 3-amino-4-(methylamino)benzoate is utilized in antitumor agents targeting DNA-AT sequences .
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